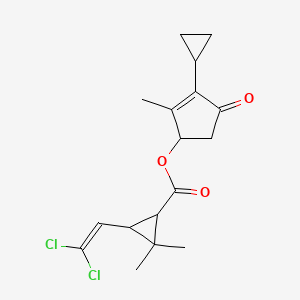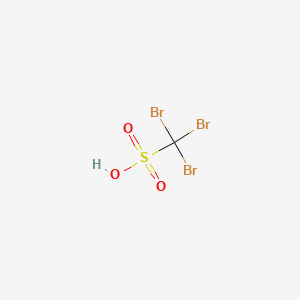
3-Hydroxy-4-sulfo-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8O6S. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-sulfo-2-naphthoic acid can be synthesized through the carboxylation of 2-naphthol by the Kolbe-Schmitt reaction. This process involves the reaction of 2-naphthol with carbon dioxide under high pressure and temperature conditions, typically between 220-260°C . The reaction is facilitated by the presence of a base, such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-sulfo-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride are employed for sulfonic acid group substitutions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Sulfonate esters, amides, and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-sulfo-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of azo dyes and pigments. The compound’s ability to undergo azo coupling reactions makes it valuable in the production of various colored compounds.
Biology: The compound is used in biochemical assays and as a reagent for detecting metal ions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-sulfo-2-naphthoic acid involves its ability to form stable complexes with metal ions. The hydroxyl and sulfonic acid groups act as chelating agents, binding to metal ions and forming stable coordination complexes. This property is exploited in various applications, including metal ion detection and corrosion inhibition .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1-naphthoic acid: Similar in structure but lacks the sulfonic acid group.
3-Hydroxy-2-naphthoic acid: Another hydroxynaphthoic acid with different substitution patterns.
Calconcarboxylic acid: A related compound used as a metal ion indicator.
Uniqueness
3-Hydroxy-4-sulfo-2-naphthoic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
6313-95-7 |
|---|---|
Fórmula molecular |
C11H8O6S |
Peso molecular |
268.24 g/mol |
Nombre IUPAC |
3-hydroxy-4-sulfonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O6S/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10(9)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |
Clave InChI |
YWDMJJYGCZNXGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)


